molecular formula C10H10N2O2 B1390158 1-Ethyl-1h-benzimidazole-2-carboxylic acid CAS No. 90915-17-6

1-Ethyl-1h-benzimidazole-2-carboxylic acid

Cat. No. B1390158
CAS RN: 90915-17-6
M. Wt: 190.2 g/mol
InChI Key: XLXVZMXZRKPYAG-UHFFFAOYSA-N
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Description

1-Ethyl-1h-benzimidazole-2-carboxylic acid is a derivative of benzimidazole . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are of wide interest because of their diverse biological and clinical applications .


Synthesis Analysis

The synthesis of benzimidazoles often involves the condensation of o-phenylenediamine with carboxylic acids . An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology has been reported . This method provides direct access to this scaffold in a simple, one-pot operation from commercially available carboxylic acids .


Molecular Structure Analysis

Benzimidazole’s structural similarity to purine makes it a key structural motif in drug design . The molecular structure of 1-Ethyl-1h-benzimidazole-2-carboxylic acid is not explicitly mentioned in the search results.


Chemical Reactions Analysis

Benzimidazoles are synthesized through a condensation–dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Other methods include reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .

Safety And Hazards

1H-Benzimidazole-2-carboxylic acid monohydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzimidazole and its derivatives play an extraordinarily significant role as therapeutic agents . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . Future research may focus on developing efficient approaches for their synthesis and exploring their diverse biological activities .

properties

IUPAC Name

1-ethylbenzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)11-9(12)10(13)14/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXVZMXZRKPYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663472
Record name 1-Ethyl-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1h-benzimidazole-2-carboxylic acid

CAS RN

90915-17-6
Record name 1-Ethyl-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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